molecular formula C12H13N3S B15066950 5-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine

5-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine

Cat. No.: B15066950
M. Wt: 231.32 g/mol
InChI Key: KZCSVPJWIREXLB-UHFFFAOYSA-N
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Description

5-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a 2-aminopyridine derivative with a thioamide in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to promote cyclization and formation of the desired thiazolopyridine structure .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification steps such as crystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine is unique due to the presence of the phenyl group, which can significantly influence its chemical and biological properties. This structural feature can enhance its binding affinity to certain targets and improve its overall activity in various applications .

Properties

Molecular Formula

C12H13N3S

Molecular Weight

231.32 g/mol

IUPAC Name

5-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine

InChI

InChI=1S/C12H13N3S/c13-12-14-10-6-7-15(8-11(10)16-12)9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,13,14)

InChI Key

KZCSVPJWIREXLB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N=C(S2)N)C3=CC=CC=C3

Origin of Product

United States

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